1-Chlormadinone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25ClO3 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14?,15-,16-,19+,20-,21-/m0/s1 |
InChI Key |
ZSAMZEYLGUEVJW-GFBSSUACSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
Chemical Structure and Classification of Chlormadinone and Its Acetate Derivative
Steroidal Framework and Pregnane (B1235032) Classification
Chlormadinone (B195047) and its acetate (B1210297) ester, chlormadinone acetate (CMA), are synthetic steroids built upon a pregnane framework. wikipedia.orgdrugbank.com The pregnane skeleton is a C21 steroid, characterized by a four-ring cyclopenta[a]phenanthrene nucleus. This core structure is fundamental to a class of steroid hormones that includes progesterone (B1679170) and its derivatives. solubilityofthings.com
Derivation from Progesterone
Chlormadinone acetate is a derivative of progesterone, specifically 17α-hydroxyprogesterone. wikipedia.orgtandfonline.comnih.gov First synthesized in 1961, its creation was part of a broader effort to develop synthetic progestogens with improved oral bioavailability and specific therapeutic effects. drugbank.comnih.gov The structural modifications from progesterone are key to its altered biological profile.
Unique Structural Features of Chlormadinone Acetate
The chemical name for chlormadinone acetate is 17α-acetoxy-6-chloro-6-dehydroprogesterone or 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione. wikipedia.org These names highlight the specific chemical alterations made to the progesterone backbone.
A distinctive feature of chlormadinone acetate is the presence of a chlorine atom at the C6 position of the steroid nucleus. wikipedia.org This halogenation is a critical modification that enhances the progestational activity and metabolic stability of the compound.
In addition to the chlorine atom, there is a double bond introduced between the C6 and C7 positions. wikipedia.org This feature, combined with the C6 chlorine, creates the "6-chloro-6-dehydro" configuration that significantly influences the molecule's shape and interaction with hormone receptors.
At the C17α position, an acetate ester group is attached. wikipedia.org This esterification of the 17-hydroxyl group is a common strategy in the synthesis of progestins to increase their oral potency. The parent compound, chlormadinone, which lacks this acetate group, has never been marketed for clinical use. wikipedia.orgwikipedia.org
Stereochemical Considerations
The stereochemistry of chlormadinone acetate is complex, with six defined stereocenters, contributing to its specific three-dimensional structure. ncats.ionih.gov The precise spatial arrangement of its atoms is crucial for its high-affinity binding to the progesterone receptor. tandfonline.combioscientifica.com The absolute stereochemistry is designated as (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate. wikipedia.orgnih.gov This specific configuration is essential for its biological function.
Data Tables
Table 1: Chemical Identity of Chlormadinone and Chlormadinone Acetate
| Property | Chlormadinone | Chlormadinone Acetate |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one wikipedia.org | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate wikipedia.orgnih.gov |
| Molecular Formula | C₂₁H₂₇ClO₃ wikipedia.org | C₂₃H₂₉ClO₄ nih.govbiosynth.com |
| Molar Mass | 362.89 g/mol wikipedia.org | 404.93 g/mol nih.govbiosynth.com |
| CAS Number | 1961-77-9 wikipedia.orgwikipedia.org | 302-22-7 wikipedia.org |
Table 2: Key Structural Features
| Feature | Location | Significance |
| Steroidal Nucleus | Core Structure | Pregnane (C21 steroid) wikipedia.org |
| Chlorine Atom | C6 Position | Enhances progestational activity and metabolic stability wikipedia.org |
| Double Bond | C6-C7 Position | Contributes to the unique conformation and receptor interaction wikipedia.org |
| Acetate Ester | C17α Position | Increases oral potency wikipedia.org |
Synthesis Pathways and Chemical Modifications of Chlormadinone Acetate
Historical Overview of Synthesis
Chlormadinone (B195047) acetate (B1210297) is a derivative of progesterone (B1679170) that was first synthesized in 1961. nih.govdrugbank.com It belongs to the class of 17α-hydroxyprogesterone derivatives and is chemically known as 17α-acetoxy-6-chloro-6-dehydroprogesterone. wikipedia.org The unesterified parent compound, chlormadinone, was patented in 1958 and approved for medical use in 1963, but it has never been marketed for clinical use. wikipedia.org It is the acetate ester, chlormadinone acetate, that has been utilized in various applications. wikipedia.org
Classical Synthetic Routes
The traditional chemical synthesis of chlormadinone acetate has been well-established, often starting from 17α-hydroxyprogesterone. One common multi-step process involves:
Diacetylation: Treatment of the starting material with acetic anhydride (B1165640).
Chlorination: Introduction of a chlorine atom, for which bleaching powder has been used.
Etherification: Reaction with triethyl orthoformate.
Dehydrogenation: Creation of a double bond using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or tetrachlorobenzoquinone. patsnap.com
An alternative classical route involves the conversion of 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate. This can be achieved in a single step by passing anhydrous hydrogen chloride gas through the reaction mixture. google.com Another method involves using hydrochloric acid in aqueous dioxane to form an intermediate chlorohydrin, which is then dehydrated to yield chlormadinone acetate. google.comgoogle.com
A different synthetic approach starts with 17α-hydroxyprogesterone and includes the following steps:
Bromination: Reaction with bromine under acidic catalysis.
Debromination: Treatment with lithium bromide and lithium carbonate to produce a 6-dehydrogenated product.
Epoxidation: Reaction of the 6-dehydrogenated product with an organic peroxy acid.
Hydrochlorination and Dehydration: Addition of hydrogen chloride gas to the epoxide, followed by dehydration in a strong acid solution to form chlormadinone.
Acetylation: Reaction with acetic anhydride to yield the final product, chlormadinone acetate. patsnap.com
This latter method has been reported to achieve a high purity of 99.0-99.5% with a total yield for the four-step synthesis of 80-82%. patsnap.com
Biotechnological Approaches to Derivatization
Biotechnological methods, particularly microbial transformations, offer an alternative to purely chemical synthesis for modifying chlormadinone acetate. These bioconversions are often seen as a "greener" approach as they are performed in milder environmental conditions. researchgate.net
Another example of derivatization is the synthesis of chlormadinol acetate-3-beta-O-alpha-L-arabinofuranoside. This involves the glycosidation of chlormadinol acetate with 2,3,5-tri-O-benzyl-alpha-L-arabinofuranosyl chloride. nih.gov
Generation of Metabolites through In Vitro Chemical Synthesis
The metabolism of chlormadinone acetate in the body involves several transformations, including reduction, hydroxylation, and deacetylation. wikipedia.org The primary metabolites are hydroxylated derivatives. wikipedia.org The main sites of hydroxylation are the C2α, C3α, and C3β positions. wikipedia.org
The in vitro synthesis of these metabolites is crucial for studying their biological activity and for use as analytical standards. For example, 1α-(Methoxymethyl) Chlormadinone Acetate has been identified as a modification of chlormadinone acetate. vulcanchem.com This compound, which features an additional methoxymethyl group at the 1-alpha position, has been noted as a potential impurity or side product in the synthesis of related steroids like cyproterone (B1669671) acetate. vulcanchem.com
The synthesis of metabolites can also be achieved through derivatization reactions. For instance, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) has been used to improve the sensitivity and specificity of detection for estrogenic compounds in analytical methods. acs.org
Molecular Mechanisms of Action and Receptor Interactions
Progesterone (B1679170) Receptor Agonism
As a progestin, 1-Chlormadinone functions as a potent agonist of the progesterone receptor (PR). wikipedia.orgnih.gov This interaction is the foundation of its progestogenic activity.
This compound acetate (B1210297) exhibits a high binding affinity and activity at the progesterone receptor. ncats.ioresearchgate.netnih.gov Research indicates that its progestogenic effect is approximately one-third stronger than that of endogenous progesterone. nih.govtandfonline.com This elevated potency is a key characteristic of its action.
Table 1: Comparative Progestogenic Potency
| Compound | Relative Progestogenic Potency | Source |
|---|---|---|
| This compound Acetate | ~33% higher than Progesterone | nih.govtandfonline.com |
| Progesterone | Baseline | nih.govtandfonline.com |
Upon binding to the progesterone receptor, this compound acts as a potent agonist, initiating a cascade of events that leads to the expression of progesterone-responsive genes. nih.gov The general mechanism involves the binding of the agonist to the progesterone receptor, which can exist in two main isoforms, PR-A and PR-B. tandfonline.combellissimomedical.com This binding induces a conformational change in the receptor, causing it to dimerize and subsequently bind to specific DNA sequences known as Progestogen Response Elements (PREs). tandfonline.com This interaction with DNA activates the transcriptional machinery, leading to the synthesis of messenger RNA and ultimately the production of proteins that carry out the physiological effects of progesterone. tandfonline.com
Androgen Receptor Modulation
In addition to its progestogenic activity, this compound is a modulator of the androgen receptor (AR), where it primarily functions as an antagonist. wikipedia.orggenome.jp This action underlies its antiandrogenic effects.
This compound is classified as a partial androgen receptor (AR) antagonist. nih.gov While it effectively blocks the receptor, it is also described as a weak partial agonist. wikipedia.org This means that in the absence of more potent androgens like testosterone (B1683101), it can weakly activate the androgen receptor. wikipedia.org However, in the presence of strong androgens, it acts as an antagonist, blocking their effects.
The antiandrogenic effect of this compound is primarily achieved by blocking androgen receptors in target tissues. researchgate.netnih.govnih.gov It competitively inhibits the binding of endogenous androgens, such as testosterone and the more potent dihydrotestosterone (B1667394) (DHT), to the androgen receptor. nih.govscirp.org Studies using competitive binding assays have quantified this interaction, demonstrating its significant affinity for the human androgen receptor. This competitive binding prevents the androgens from activating the receptor and initiating androgen-responsive gene transcription. nih.gov
Table 2: this compound Acetate (CMA) Binding Affinity for the Androgen Receptor
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Inhibition Constant (Ki) | 3.8 nM | Represents the concentration required to inhibit 50% of androgen binding. | ncats.io |
| Inhibition Constant (Ki) | 3.3 +/- 1.5 x 10-8 M | Determined in a whole-cell binding assay using human AR-transfected cells. For comparison, Cyproterone (B1669671) Acetate Ki was 7.2 +/- 1.3 x 10-8 M in the same study. | nih.gov |
Further contributing to its antiandrogenic profile, this compound has been shown to downregulate androgen receptors. medscape.com Research in zebrafish eleuthero-embryos demonstrated that exposure to this compound acetate resulted in a slight, but notable, down-regulation of the androgen receptor (ar) transcript. nih.gov This reduction in the expression of the receptor itself can decrease the target tissue's sensitivity to androgens.
Glucocorticoid Receptor Interactions
Research has quantified the binding affinity of CMA for the human glucocorticoid receptor, with reported Ki values of 16 nM. karger.com This is in contrast to the much lower Ki value of 1.2 nM for the potent glucocorticoid dexamethasone, indicating a weaker interaction for CMA. karger.com Further studies have shown that CMA has a binding affinity for the glucocorticoid receptor that is approximately five to six times lower than its affinity for the progesterone and androgen receptors. karger.comkarger.com This weak binding translates to weak glucocorticoid activity, which has been demonstrated in animal models through effects such as a reduction in thymus and adrenal gland weights at high doses. karger.comkarger.com One study described CMA as a weak glucocorticoid receptor antagonist. thermofisher.comnih.gov
The metabolites of CMA, such as 3α-hydroxy-CMA and 3β-hydroxy-CMA, also interact with the glucocorticoid receptor. karger.com The Ki values for binding to the human glucocorticoid receptor were found to be 69 nM for 3α-OH-CMA and 21 nM for 3β-OH-CMA. karger.com Glucocorticoid properties were demonstrated for both CMA and 3α-OH-CMA, but not for 3β-OH-CMA in rat studies. karger.comkarger.com
| Compound | Ki (nM) |
|---|---|
| Chlormadinone Acetate (CMA) | 16 |
| 3α-OH-CMA | 69 |
| 3β-OH-CMA | 21 |
| Dexamethasone (Reference) | 1.2 |
Lack of Estrogen and Mineralocorticoid Receptor Affinity
Extensive research has demonstrated that chlormadinone acetate does not possess significant affinity for either the estrogen receptor (ER) or the mineralocorticoid receptor (MR). wikipedia.orgglpbio.com This lack of interaction means that CMA does not elicit estrogenic or antimineralocorticoid effects in the body. wikipedia.orgpatsnap.com
Studies comparing the binding of various synthetic progestins to the renal mineralocorticoid receptor found that chlormadinone acetate had a very low relative binding affinity of 0.5% compared to progesterone. nih.gov This minimal interaction with the MR explains the absence of natriuretic (sodium excretion) activity, a characteristic effect of progesterone. nih.gov Unlike progesterone, which can compete with aldosterone (B195564) for MR binding, CMA does not cause sodium retention or other mineralocorticoid-related effects. nih.gov
Similarly, CMA has been shown to have no affinity for the estrogen receptor. wikipedia.org This lack of binding to the ER means that it does not produce estrogenic effects. glpbio.com However, due to its potent progestogenic activity, CMA can exert indirect antiestrogenic effects. researchgate.net
Antigonadotropic Mechanisms
A key mechanism of action for chlormadinone acetate is its ability to suppress the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.orgresearchgate.netncats.iopatsnap.com This antigonadotropic effect is a direct consequence of its potent progestogenic activity. wikipedia.org
By acting on the progesterone receptors in the hypothalamus and pituitary gland, CMA inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. patsnap.com This, in turn, reduces the secretion of LH and FSH from the anterior pituitary. patsnap.com The suppression of the mid-cycle LH surge is a critical factor in its contraceptive efficacy, as it prevents ovulation. glpbio.comresearchgate.netncats.ioworldscientific.com
Studies have shown that CMA can effectively suppress premature LH surges in controlled ovarian stimulation protocols. worldscientific.comworldscientific.com This suppression of gonadotropins also leads to a reduction in ovarian and adrenal androgen production. researchgate.netncats.io At sufficient doses, CMA can significantly decrease circulating levels of testosterone and estradiol (B170435). wikipedia.org
The antigonadotropic effects of chlormadinone are mediated through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. thermofisher.comworldscientific.com The HPG axis is a tightly regulated system where the hypothalamus releases GnRH, which stimulates the pituitary to release LH and FSH, which in turn act on the gonads to produce sex hormones. nih.govwikipedia.org
CMA exerts a negative feedback action on the hypothalamus-pituitary system. thermofisher.comworldscientific.com This feedback mechanism is similar to that of endogenous progesterone. By binding to progesterone receptors in the hypothalamus, CMA inhibits the pulsatile release of GnRH. patsnap.com This reduction in GnRH stimulation of the pituitary gland leads to the observed decrease in LH and FSH secretion. patsnap.com This disruption of the normal HPG axis signaling cascade effectively inhibits follicular growth, maturation, and ovulation. thermofisher.comncats.ioworldscientific.com
Enzymatic Interactions and Biochemical Modulations
5α-Reductase Inhibition
1-Chlormadinone acetate (B1210297) (CMA) has been identified as an inhibitor of 5α-reductase, an enzyme crucial for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govscirp.org This inhibitory action is a key component of its antiandrogenic properties.
Reduction of Skin 5α-Reductase Activity
This compound acetate has been shown to reduce the activity of 5α-reductase in the skin. nih.govnih.govresearchgate.net The skin, particularly the sebaceous glands and hair follicles, contains 5α-reductase type 1, which locally converts testosterone to DHT. researchgate.net Elevated activity of this enzyme is associated with conditions like acne and hirsutism. researchgate.net By inhibiting this enzyme, this compound can decrease the local production of DHT in the skin, thereby mitigating androgen-related skin disorders. scirp.orgspringermedizin.de
Competitive Inhibition Mechanisms
In vitro studies have demonstrated that this compound acetate acts as a competitive inhibitor of 5α-reductase. nih.gov This means that it directly competes with the natural substrate, testosterone, for binding to the active site of the enzyme. One study determined the Ki value, a measure of the inhibitor's binding affinity, for CMA to be 1.4 x 10-5 M for human epididymal 5α-reductase. nih.gov While this indicates a weaker in vitro inhibitory potency compared to a dedicated 5α-reductase inhibitor like finasteride (B1672673) (Ki = 1.3 x 10-9 M), in vivo administration of CMA has been shown to significantly reduce 5α-reductase activity. nih.gov This suggests that the in vivo effect may also involve a reduction in the total amount of the enzyme, not just direct competitive inhibition. nih.gov
In Vitro Inhibitory Constants (Ki) for 5α-Reductase
| Compound | Ki Value (M) | Source |
|---|---|---|
| This compound Acetate (CMA) | 1.4 x 10-5 | nih.gov |
| Finasteride | 1.3 x 10-9 | nih.gov |
Cytochrome P450 System Interactions (excluding drug-drug interactions)
The cytochrome P450 (CYP450) system is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of substances, including drugs and hormones. aumet.com Unlike some other progestins, particularly those derived from 19-nortestosterone, this compound does not appear to inhibit enzymes within the cytochrome P450 system. wikipedia.org This characteristic may contribute to a lower potential for certain types of drug interactions. Research indicates that this compound is primarily metabolized by CYP3A4, with some involvement of CYP1A2. nih.gov
Modulation of Prostaglandin (B15479496) Synthesis
Prostaglandins are lipid compounds that have diverse hormone-like effects in the body, including roles in inflammation and uterine contractions. This compound acetate has been shown to suppress the biosynthesis of prostaglandins. researchgate.netnih.gov
Studies on human endometrial explants have demonstrated that CMA can significantly down-regulate the expression of cyclooxygenase-2 (COX-2) mRNA. researchgate.netnih.gov COX-2 is a key enzyme responsible for the production of prostaglandins. In these studies, CMA treatment of interleukin-1β-stimulated endometrial tissue led to a significant reduction in the concentration of prostaglandin F2α (PGF2α). researchgate.netnih.gov Specifically, one study reported that CMA reduced PGF2α release by an average of 60%. researchgate.net This suppressive effect on prostaglandin synthesis is thought to be a key mechanism behind its effectiveness in reducing dysmenorrheic pain. researchgate.net The progestin-specific activity of CMA appears to be the primary driver of this effect. researchgate.netnih.gov
Effect of this compound Acetate (CMA) on Prostaglandin Synthesis in Human Endometrial Explants
| Parameter | Effect of CMA | Source |
|---|---|---|
| COX-2 mRNA Expression | Significantly Down-regulated | researchgate.netnih.gov |
| Prostaglandin F2α (PGF2α) Concentration | Significantly Reduced (average reduction of 60%) | researchgate.net |
Preclinical Pharmacokinetics and Biotransformation in Animal Models
Absorption and Distribution
The preclinical assessment of 1-Chlormadinone (as Chlormadinone (B195047) Acetate (B1210297), CMA) in animal models reveals specific pharmacokinetic characteristics that govern its absorption and distribution throughout the body. These properties are largely influenced by its physicochemical nature, particularly its lipophilicity and its interactions with plasma proteins.
In the bloodstream, this compound is extensively bound to plasma proteins. wikipedia.org The fraction of a drug that is unbound is generally the portion that is pharmacologically active and available for metabolism and excretion. wikipedia.org For CMA, the plasma protein binding is very high, ranging from 96.6% to 99.4%. wikipedia.org The primary protein to which CMA binds is albumin. wikipedia.orgpharmacompass.comresearchgate.net It is noteworthy that CMA demonstrates no significant affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG). wikipedia.orgresearchgate.net This high degree of binding to albumin means that only a small fraction, approximately 1% to 3%, of the drug exists in its free, unbound state in the plasma. wikipedia.org The binding of drugs to plasma proteins like albumin is a critical parameter assessed during preclinical development in relevant animal species to help understand and predict pharmacokinetic behavior. sygnaturediscovery.comrsc.org
Table 1: Plasma Protein Binding Characteristics of this compound
| Parameter | Finding | Source(s) |
| Percentage Bound | 96.6% - 99.4% | wikipedia.org |
| Primary Binding Protein | Albumin | wikipedia.orgpharmacompass.comresearchgate.net |
| Binding to SHBG | No affinity | wikipedia.orgresearchgate.net |
| Binding to CBG | No affinity | wikipedia.org |
| Free (Unbound) Fraction | ~1% - 3% | wikipedia.org |
Metabolic Pathways and metabolite Identification
The biotransformation of this compound is extensive and primarily occurs in the liver, involving several key metabolic reactions that modify its structure and facilitate its excretion.
Animal models show that this compound undergoes comprehensive hepatic metabolism. wikipedia.orgdovepress.com The primary metabolic pathways include reduction, hydroxylation, deacetylation, and conjugation. wikipedia.org Reduction typically occurs at the C3 ketone group. wikipedia.org The hydroxylation process has been identified to happen at multiple positions on the steroid molecule, specifically at the C2α, C3α, C3β, and C15β positions. wikipedia.org Following these initial transformations, the resulting metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and prepare them for elimination from the body. wikipedia.org
Among the various products of metabolism, the 3α-hydroxy and 3β-hydroxy derivatives of CMA are considered its main metabolites found in plasma. wikipedia.orgdovepress.com These metabolites are the result of the reduction of the 3-keto group of the parent compound. wikipedia.org
Besides the primary 3-hydroxy derivatives, other metabolites such as the 2α-hydroxy derivative have also been identified. dovepress.com The pharmacological activity of these metabolites has been a subject of investigation. Animal studies have suggested that some metabolites may possess antiandrogenic activity. dovepress.com However, there is a hypothesis that this observed activity might not be inherent to the metabolites themselves but could result from their back-transformation into the parent compound, this compound, as the intact 3-keto group is thought to be crucial for androgen receptor binding. dovepress.com Many other metabolites of CMA are considered to be inactive. dovepress.com
Table 2: Identified Metabolites of this compound and Their Characteristics
| Metabolite | Metabolic Pathway | Reported Activity in Animal Studies | Source(s) |
| 3α-Hydroxy-CMA | Reduction | Main metabolite; potentially antiandrogenic, possibly via back-transformation to CMA. | wikipedia.orgdovepress.com |
| 3β-Hydroxy-CMA | Reduction | Main metabolite; potentially antiandrogenic, possibly via back-transformation to CMA. | wikipedia.orgdovepress.com |
| 2α-Hydroxy-CMA | Hydroxylation | Identified as a metabolite. | dovepress.com |
| Other Metabolites | Various | Generally considered inactive. | dovepress.com |
Deacetylation Processes
Deacetylation, the removal of the 17α-acetate group, is a recognized metabolic pathway for this compound acetate (CMA). researchgate.net This process has been specifically detected in animal models. In studies involving baboons, deacetylation of the 17α-acetate group was observed in the early collection periods of both urine and bile. nih.gov However, this metabolic transformation constituted a very small percentage of the administered compound. nih.gov The extent of deacetylation of the 17α-acetate of CMA appears to be significantly less than that of the acetate groups on other progestogens, such as the 3β-acetate of ethynodiol (B195179) diacetate. nih.gov Deacetylation is one of several biotransformation pathways, which also include reduction and hydroxylation. wikipedia.org
Glucuronidation and Sulfation Conjugation
Conjugation reactions, specifically glucuronidation and sulfation, are crucial steps in the metabolism of this compound, rendering the compound more water-soluble for excretion. wikipedia.orgwisdomlib.org In studies with baboons, glucosiduronates were identified as the predominant conjugates of CMA and its metabolites found in both urine and bile. nih.gov The amount of glucosiduronates formed from CMA in baboons is noted to be less than that formed with other progestogens like progesterone (B1679170), ethynodiol diacetate, and medroxyprogesterone (B1676146) acetate. nih.gov While glucuronidation is a primary pathway, sulfation is also a recognized conjugation method for steroids. wikipedia.orgiarc.fr The major site for these catabolic processes, which include conjugation, is the liver, with other tissues like the kidney also contributing to some extent. wisdomlib.org
Excretion Routes and Patterns (e.g., urinary, fecal, biliary)
The elimination of this compound and its metabolites occurs through multiple routes, primarily via feces and urine. The specific patterns of excretion can vary between animal species.
In baboons administered a radiolabeled dose of CMA, excretion was observed in urine, feces, and bile. nih.gov In intact baboons over a 6-day period, approximately 17.5% of the tritium (B154650) (³H) label and 16.2% of the carbon-14 (B1195169) (¹⁴C) label were recovered in the urine, while 15.3% of the ³H and 16.4% of the ¹⁴C were found in the feces. nih.gov In baboons with biliary fistulas, a significant portion of the administered dose was excreted in the bile within 6 hours, accounting for 30.9% of the ³H and 30.7% of the ¹⁴C labels. nih.gov Urinary excretion in these fistulated animals was 7.8% (³H) and 11.6% (¹⁴C) over the same period. nih.gov
In rats, fecal excretion is the dominant route. researchgate.net Following oral administration of CMA, 90.3% of the dose was excreted in the feces over 14 days, with only 6.2% found in the urine. researchgate.net
Excretion of Radiolabeled this compound Acetate in Animal Models
Percentage of administered dose recovered via different excretion routes.
| Animal Model | Route | Time Frame | % of Dose Excreted | Citation |
|---|---|---|---|---|
| Intact Baboon | Urine | 6 Days | ~16.2-17.5% | nih.gov |
| Feces | ~15.3-16.4% | |||
| Biliary Fistula Baboon | Bile | 6 Hours | ~30.7-30.9% | nih.gov |
| Urine | ~7.8-11.6% | |||
| Rat (Oral Dosing) | Feces | 14 Days | 90.3% | researchgate.net |
| Urine | 6.2% |
Comparative Pharmacokinetics in Different Animal Species (e.g., baboon, guinea pig, rat)
The metabolism and excretion of this compound acetate show notable differences across various animal species. Investigations have been conducted in species including the rat, rabbit, dog, and baboon. researchgate.netnih.gov
The excretion of CMA is significantly slower in the baboon compared to other progestogens. nih.gov In rats, the primary route of excretion is fecal, accounting for over 90% of an oral dose, whereas in baboons, the excretion is more evenly split between urinary and fecal routes over a longer period. researchgate.netnih.gov
Metabolic pathways also differ. A study identified fourteen unconjugated and three conjugated metabolites from urine, feces, and bile after oral administration of CMA in rats, rabbits, and dogs, indicating complex biotransformation. researchgate.net The anti-androgenic activity of these various metabolites has also been characterized in the rat, rabbit, and dog. researchgate.netdntb.gov.ua The guinea pig is another common model in pharmacokinetic studies, though specific comparative data on this compound in this species alongside rats and baboons is limited in the provided context. nih.govnih.gov However, it is a well-established principle that pharmacokinetic parameters can differ significantly between species like the rat and guinea pig due to variations in metabolic pathways and uptake. nih.gov
Comparative Pharmacokinetic Features of this compound Acetate
Key differences in the handling of CMA across various animal models.
| Species | Key Pharmacokinetic Feature | Citation |
|---|---|---|
| Baboon | Slow excretion compared to other progestogens. No extensive enterohepatic circulation. Glucosiduronates are the main conjugates. | nih.gov |
| Rat | Predominantly fecal excretion (>90% of oral dose). Complex metabolism with numerous metabolites identified. | researchgate.netdntb.gov.ua |
| Dog | Metabolites identified in urine, feces, and bile. | researchgate.netdntb.gov.ua |
| Rabbit | Metabolites identified in urine, feces, and bile. | researchgate.netdntb.gov.ua |
Structure Activity Relationship Sar Studies
Influence of C6 Substituents on Receptor Binding and Activity
The substituent at the C6 position of the steroid's B-ring is a critical determinant of its biological activity. In 1-Chlormadinone, this position is occupied by a chlorine atom, which significantly enhances its progestational and antiandrogenic potency compared to its parent compounds.
Research into progesterone (B1679170) derivatives has shown that the introduction of a halogen at the C6 position can modulate activity. One study compared the effects of different halogens at C6 on the antiandrogenic properties of 17α-acetoxy-16β-methylpregna-4,6-diene-3,20-dione derivatives. nih.gov It was found that a C6-bromo derivative was a potent inhibitor of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more active dihydrotestosterone (B1667394) (DHT). In contrast, the C6-chloro analogue (structurally similar to chlormadinone) had a much lower inhibitory effect on this enzyme at low doses and even stimulated testosterone conversion, though it became inhibitory at higher doses. nih.gov The study suggested that the electronegativity of the halogen at the C6 position plays a key role, with the less electronegative bromine being more effective for 5α-reductase inhibition in that specific chemical series. nih.gov
Furthermore, studies on the binding of progesterone congeners to the digitalis receptor have highlighted the importance of the C6 substituent. These studies found that a C6 substituent such as a methyl group, chlorine, or bromine strongly enhances binding activity. nih.gov The analysis suggested that the importance of these substituents may be related to their steric properties rather than their electronic character. nih.gov This indicates that the C6-chloro group in chlormadinone (B195047) is crucial for its high potency, likely by optimizing the molecule's fit and interaction within the ligand-binding pockets of its target receptors. nih.gov
Role of C17α-Acetate Ester in Activity
This compound belongs to the class of 17α-hydroxyprogesterone derivatives, which are characterized by an acetoxy (acetate ester) group at the C17α position. This C17α-acetate group is a hallmark of several potent synthetic progestins, including medroxyprogesterone (B1676146) acetate (B1210297) and megestrol (B1676162) acetate. Its presence is fundamental to the high progestational activity of these compounds.
The esterification of the 17α-hydroxyl group significantly increases the progestational potency and oral bioavailability of the steroid. While specific studies directly comparing the C17α-acetate ester of chlormadinone with other esters or a free hydroxyl group are limited in the available literature, the general principles of progestin SAR confirm the importance of this feature. The acetoxy group is believed to enhance the binding affinity to the progesterone receptor and increase the metabolic stability of the molecule, prolonging its half-life and therapeutic effect. Theoretical studies on various 17α-acetoxyprogesterones have been conducted to identify the key molecular features responsible for their biological activity, underscoring the focus on this particular chemical class. nih.gov
Effects of Unsaturation (e.g., C4, C6 double bonds) on Receptor Interactions
The presence of a conjugated double bond system in the A and B rings of the steroid nucleus is another key structural feature that defines the activity of this compound. It possesses double bonds between carbons 4 and 5 (Δ4) and carbons 6 and 7 (Δ6), creating a 4,6-diene system.
This Δ4,6-diene structure significantly influences the molecule's conformation, making the A-ring flatter and more rigid compared to a steroid with only a single Δ4 double bond. This planarity is thought to enhance the affinity for the progesterone receptor. Studies on other steroidal compounds have shown that the introduction of a 4,6-diene system can lead to very powerful competitive inhibitors of enzymes like aromatase, with high binding affinity. nih.gov Research on progesterone derivatives binding to other receptors also found that the highest potency was associated with C-4,6 unsaturation. nih.gov This suggests that the interaction with the double bond at C-4 is particularly important for receptor binding. nih.gov The introduction of unsaturation into the binding elements of hormones can enhance their affinity for their receptors, thereby increasing potency and selectivity. nih.gov
Impact of C3 Modifications on Biological Activity
The C3 position of the A-ring, which features a ketone group (3-oxo) in this compound, is a common site for metabolic modification. The reduction of this ketone to a hydroxyl group creates metabolites with altered biological activity.
A comparative study of chlormadinone acetate (CMA) and its 3α- and 3β-hydroxy metabolites revealed significant differences in their receptor binding affinities. nih.gov CMA itself showed the highest affinity for the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). The reduction of the C3-ketone to a hydroxyl group generally decreased the binding affinity for all three receptors. The 3β-hydroxy metabolite showed an intermediate affinity, while the 3α-hydroxy metabolite had the lowest affinity. nih.gov Despite the reduced receptor affinity, these metabolites retain some biological activity; both the 3α- and 3β-hydroxy metabolites demonstrated progestomimetic and antiandrogenic activities in animal studies. nih.gov
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
|---|---|---|---|
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-OH-CMA | 13 | 83 | 69 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
Comparative SAR with Other Progestogens and Steroidal Antiandrogens
The pharmacological profile of this compound is best understood when compared to other structurally related progestins and antiandrogens, such as cyproterone (B1669671) acetate (CPA), megestrol acetate (MGA), and medroxyprogesterone acetate (MPA).
Chlormadinone Acetate (CMA) vs. Cyproterone Acetate (CPA): Both CMA and CPA are potent antiandrogenic progestins derived from 17α-hydroxyprogesterone. nih.govbohrium.com The primary structural difference is the presence of a 1,2α-methylene group on the A-ring of CPA, which is absent in CMA. This modification makes CPA an even more potent progestin, estimated to be about three times more potent than CMA in animal bioassays. wikipedia.org This 1,2α-methylene group is also associated with a higher genotoxic potential for CPA compared to CMA and MGA. nih.gov Both compounds exert their antiandrogenic effects by blocking androgen receptors and inhibiting 5α-reductase. nih.govresearchgate.net
Chlormadinone Acetate (CMA) vs. Megestrol Acetate (MGA): MGA is structurally very similar to CMA, with the key difference being a methyl group at the C6 position instead of a chlorine atom. Both are potent progestins, but CMA possesses a more pronounced antiandrogenic effect. researchgate.net
Chlormadinone Acetate (CMA) vs. Medroxyprogesterone Acetate (MPA): MPA has a methyl group at C6 and lacks the C6-C7 double bond found in CMA. While both are effective progestins, MPA is known to have androgenic activities, whereas CMA is distinguished by its antiandrogenic properties. researchgate.net
Biological Activities and Effects in Non Human and in Vitro Systems
Effects on Reproductive Tissues in Animal Models
Impact on Male Reproductive Organs (e.g., seminal vesicle and prostate in rats)
Chlormadinone (B195047) acetate (B1210297) (CMA) has demonstrated significant effects on the male reproductive organs in rat models. Studies have shown that CMA can induce atrophy of the ventral prostate and seminal vesicles. nih.govthieme-connect.com
Repetitive administration of CMA resulted in a dose-dependent reduction in the weight of the ventral prostate. nih.govnih.gov For instance, after 14 days of administration, prostate atrophy rates of 50.5% and 67.9% were observed. thieme-connect.comnih.gov Similarly, a significant decrease in seminal vesicle weight has been noted following CMA treatment. capes.gov.brnih.gov In normal rats, treatment with a hormonal preparation containing CMA led to a significant decrease in the weights of the prostates and seminal vesicles. capes.gov.br
Combination therapy of CMA with a luteinizing hormone-releasing hormone (LH-RH) agonist, such as leuprorelin, has been shown to more potently induce ventral prostatic and seminal vesicle atrophy compared to the agonist alone. nih.gov
Research Findings on the Impact of 1-Chlormadinone on Rat Prostate and Seminal Vesicle Weight
| Treatment Group | Duration | Effect on Ventral Prostate Weight | Effect on Seminal Vesicle Weight | Reference |
|---|---|---|---|---|
| CMA (3 and 30 mg/kg/day) | - | 37.1% and 65.9% atrophy, respectively | - | nih.gov |
| CMA (30 and 100 mg/kg/day) | 14 days | 50.5% and 67.9% atrophy, respectively | Dose-dependent inhibiting effects on enlargement | thieme-connect.comnih.gov |
| Hormonal preparation with CMA | 3 weeks | Significant decrease | Significant decrease | capes.gov.br |
Selective Impairment of Epididymal Function and Spermatozoa Maturation in Rats
The epididymis is crucial for the maturation and storage of spermatozoa. mdpi.com Its functions are androgen-dependent, and any disturbance in the epididymal microenvironment can affect sperm maturation. archivesofmedicalscience.com While direct studies on the selective impairment of epididymal function by this compound are limited, its antiandrogenic properties suggest a potential impact. The maturation of spermatozoa involves sequential modifications as they transit through the epididymis. chiba-u.ac.jp Factors that disrupt the normal hormonal balance can interfere with this process. frontiersin.org For example, transient testicular heating in animal models has been shown to affect epididymal sperm. imrpress.com Environmental toxicants can also lead to reproductive dysfunction by inducing oxidative stress and disrupting cell junctions in the testis. nih.gov
Effects on Gonadal Sex Hormone Production in Animals
This compound acetate exerts notable effects on gonadal sex hormone production, primarily through its antigonadotropic activity. wikipedia.org By acting as an agonist of the progesterone (B1679170) receptor, CMA can suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.orgwikipedia.org This suppression leads to reduced production of sex hormones by the gonads. wikipedia.org
In male rats, high doses of CMA have been shown to significantly decrease plasma testosterone (B1683101) levels. nih.gov For example, a 30 mg/kg dose of CMA caused a significant reduction in testosterone. nih.gov Furthermore, CMA has been found to dose-dependently reduce both testosterone and dihydrotestosterone (B1667394) (DHT) concentrations within the prostate tissue of rats. thieme-connect.comnih.gov In bulls, a hormonal treatment including CMA suppressed plasma testosterone concentrations in response to GnRH stimulation. cambridge.org In male patients with prostate cancer, CMA treatment was associated with significantly lower testosterone levels. nih.gov
This antigonadotropic effect is a key mechanism behind its therapeutic applications in androgen-dependent conditions. wikipedia.org The reduction in LH secretion is believed to be a primary contributor to the decrease in testosterone production. capes.gov.br
Influence on Cell Differentiation and Proliferation In Vitro
Odontogenic Differentiation and Mineralization of Human Dental Pulp Cells (hDPCs)
In vitro studies have revealed that chlormadinone acetate can promote the odontogenic differentiation and mineralization of human dental pulp cells (hDPCs). researchgate.netnih.govnih.gov CMA has been observed to enhance the expression of odontogenic marker genes, including alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). researchgate.netnih.govnih.gov
Treatment of hDPCs with CMA resulted in increased ALP activity and the formation of mineralized nodules, which are key indicators of odontogenic differentiation and mineralization. researchgate.netnih.govnih.gov These findings suggest that CMA can improve the differentiation of hDPCs into odontoblast-like cells, which are responsible for dentin formation. researchgate.net The process is believed to be mediated through the extracellular signal-regulated kinase (ERK) signaling pathway. researchgate.netnih.gov
Effects of this compound on Odontogenic Marker Gene Expression in hDPCs
| Odontogenic Marker Gene | Effect of CMA Treatment | Reference |
|---|---|---|
| Alkaline Phosphatase (ALP) | Enhanced expression | researchgate.netnih.govnih.gov |
| Osteocalcin (OCN) | Enhanced expression | researchgate.netnih.govnih.gov |
| Dentin Sialophosphoprotein (DSPP) | Enhanced expression | researchgate.netnih.govnih.gov |
Osteogenic Differentiation and Calcium Deposition in Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)
Research has identified a novel function of chlormadinone acetate as an activator of osteogenic differentiation in human bone marrow-derived mesenchymal stem cells (hBMSCs). nih.gov CMA promotes the differentiation of hBMSCs into osteoblasts, the cells responsible for bone formation, and enhances calcium deposition, a hallmark of bone mineralization. nih.govnih.gov
This pro-osteogenic effect is accompanied by the suppression of adipogenesis (fat cell formation) in hBMSCs. nih.gov The mechanism underlying this action involves the activation of the extracellular signal-regulated kinases (ERK1/2) signaling pathway. nih.gov Inhibition of the ERK pathway has been shown to suppress the CMA-stimulated osteoblast differentiation, confirming the pathway's role in this process. nih.gov
Growth Inhibition in Human Breast Cancer Cell Lines (e.g., ZR-75-1)
The ZR-75-1 human breast cancer cell line, which possesses functional estrogen, androgen, glucocorticoid, and progesterone receptors, has been utilized to study the effects of various synthetic progestins, including chlormadinone acetate (CMA). nih.gov Research indicates that at low concentrations, chlormadinone acetate can inhibit the growth of ZR-75-1 cells through the progesterone receptor (PgR). nih.gov The degree of this PgR-mediated growth inhibition is inversely related to the compound's androgenic activity. nih.gov Among the 17-hydroxyprogesterone derivatives tested, which included CMA, glucocorticoid activities were also observed at high (micromolar) concentrations. nih.gov
Table 1: Effects of Chlormadinone Acetate (CMA) on ZR-75-1 Cell Growth
| Receptor-Mediated Effect | Observation | Concentration |
| Progesterone Receptor (PgR) | Growth Inhibition | Low Concentrations |
| Androgen Receptor (AR) | Androgenic Effects | Not specified |
| Glucocorticoid Receptor (GR) | Glucocorticoid Activity | High (micromolar) Concentrations |
Effects on Androgen-Dependent Cell Lines (e.g., PALM cells, PC-3 transfected cells)
The antiandrogenic potential of chlormadinone acetate (CMA) has been investigated in human androgen-dependent cell lines. nih.gov One such model is the PALM cell line, which is a PC-3 cell line stably transfected with the human androgen receptor (AR) and a reporter gene. nih.gov In competitive binding assays, CMA demonstrated the ability to bind to the androgen receptor. nih.gov
Studies revealed that CMA competitively binds to the AR and significantly reduces its transcriptional activity. nih.gov When tested for its impact on AR transcriptional activity in the presence of the synthetic androgen R1881, CMA showed a notable inhibitory effect. nih.gov Furthermore, CMA was observed to cause a slower import of the androgen receptor into the cell nucleus compared to the standard androgen R1881. nih.gov These findings collectively demonstrate that CMA exhibits antiandrogenic activity in these human cell line models. nih.gov
Table 2: Antiandrogenic Activity of Chlormadinone Acetate (CMA) in PALM Cells
| Parameter | Finding for CMA | Comparison Compound (CPA) |
| Competitive Binding (Ki) | 3.3 +/- 1.5 x 10⁻⁸ M | 7.2 +/- 1.3 x 10⁻⁸ M |
| Inhibition of AR Transcriptional Activity | 40 +/- 5% (at 3 x 10⁻⁷ M) | 59 +/- 6% (at 3 x 10⁻⁷ M) |
Data sourced from a study comparing CMA to cyproterone (B1669671) acetate (CPA), a standard steroidal antiandrogen. nih.gov Ki represents the inhibitor constant.
Observations in Animal Models (excluding human relevance)
Mammary Gland Responses in Dogs
Studies involving the administration of chlormadinone acetate to female beagle dogs have documented notable changes in the mammary glands. nih.govnih.gov Mammary development was a principal gross finding in dogs receiving the compound. nih.gov Long-term treatment has been associated with the formation of palpable mammary nodules. nih.gov
Histopathological evaluation of these nodules revealed several types of changes. The most frequent finding was nodular hyperplasia. nih.gov Benign mixed mammary tumors were also identified in chlormadinone-treated dogs. nih.gov In a 4-year study, out of 22 nodules from dogs treated with chlormadinone acetate, 12 were identified as nodular hyperplasia and 4 as benign mixed mammary tumors. nih.gov One case of adenocarcinoma with widespread metastases was also reported in a chlormadinone-treated dog, though it was considered that this may have been a spontaneous neoplasm. nih.gov Other findings included mammary gland production of lobules, acini, and secretion that exceeded what is seen in a natural metestrus state. nih.gov
Table 3: Histopathological Findings in Mammary Nodules from Dogs Treated with Chlormadinone Acetate
| Histopathological Finding | Number of Cases (out of 22 nodules) |
| Nodular Hyperplasia | 12 |
| Benign Mixed Mammary Tumors | 4 |
| Chondromucoid Degeneration | 1 |
| Adenocarcinoma | 1 |
| Lymph Nodes | 3 |
| No Mammary Tissue | 1 |
Data from a 4-year study on female beagles. nih.gov
Embryolethal and Teratogenic Observations in Specific Animal Species
Animal experiments have shown that chlormadinone acetate can have embryolethal and teratogenic effects. medic.co.ilinchem.org These effects were observed when the compound was administered during the period of organogenesis. inchem.org In rabbits and mice, chlormadinone acetate has exhibited embryolethal effects. medic.co.il
Teratogenicity was observed at embryotoxic doses in rabbits. medic.co.il In mice, teratogenic effects, specifically cleft palate, were induced by the oral administration of large amounts of chlormadinone acetate. medic.co.ilebm-journal.org One study noted that teratogenicity in mice was observed even at the lowest dose tested. medic.co.il
Table 4: Embryotoxic and Teratogenic Effects of Chlormadinone Acetate in Animal Models
| Animal Species | Effect Observed | Specific Finding |
| Rabbits | Embryolethal, Teratogenic | Not specified |
| Mice | Embryolethal, Teratogenic | Cleft Palate |
Effects on Thymus and Adrenal Gland Weights in Immature Rats
Research into the glucocorticoid-like properties of chlormadinone acetate (CMA) has been conducted in immature rats. researchgate.netkarger.com These studies demonstrated that administration of CMA resulted in a reduction in the weights of the thymus and adrenal glands. researchgate.netkarger.com This effect was dose-dependent, with higher doses leading to a more significant reduction in thymus weight. karger.com These findings are indicative of a glucocorticoid activity of CMA in this animal model. karger.com
Table 5: Effect of Chlormadinone Acetate (CMA) on Organ Weights in Immature Rats
| Organ | Effect |
| Thymus | Dose-dependent weight reduction |
| Adrenal Gland | Weight reduction |
Foetal Masculinization Studies in Rats
The potential for chlormadinone acetate (CMA) to cause foetal masculinization has been evaluated in rats. oup.com In one study, CMA was administered subcutaneously to pregnant rats during the latter third of pregnancy. oup.com The assessment for masculinization in female pups was based on the anogenital distance and gross observation of the sex structures. oup.com The results of this study indicated that chlormadinone acetate did not produce any foetal masculinization of the female offspring. oup.com This was in contrast to other progestogens like 6α-methyl-17α-hydroxyprogesterone acetate, which did cause a significant increase in the anogenital distances of female pups. oup.com
Interaction with Other Biological Macromolecules (e.g., Human Alpha-2-Macroglobulin)researchgate.net
The interaction of synthetic steroids with plasma proteins is a critical factor in their distribution and bioavailability. Chlormadinone acetate (CMA), a synthetic progestin, demonstrates high plasma protein binding, ranging from 96.6% to 99.4%. wikipedia.org This binding primarily occurs with albumin, while it shows no affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG). wikipedia.orgresearchgate.net Beyond albumin, the interaction of CMA with other significant plasma proteins, such as human alpha-2-macroglobulin (α2M), has been a subject of specific in vitro investigation. patsnap.com
Alpha-2-macroglobulin is a major plasma proteinase inhibitor that plays a role in the binding, transportation, and targeting of various molecules. patsnap.comresearchgate.net The binding mechanism between chlormadinone acetate and human α2M has been explored using multi-spectroscopic techniques and isothermal titration calorimetry (ITC). patsnap.comscite.ai
Studies using UV spectroscopy indicated a hyperchromicity in the absorption spectra of α2M when interacting with CMA, suggesting a change in the protein's structure. patsnap.com Further analysis through intrinsic fluorescence spectroscopy revealed a quenching of the α2M spectra, which was determined to be static in nature. patsnap.com Additionally, far-UV circular dichroism (CD) spectra demonstrated that CMA slightly altered the secondary structure of α2M. patsnap.com
Isothermal titration calorimetry was employed to determine the thermodynamic parameters of the binding process. patsnap.com The results showed that the primary intermolecular forces driving the interaction between CMA and α2M are hydrogen bonds and hydrophobic interactions. patsnap.com
The key thermodynamic findings from the ITC analysis are detailed in the table below.
Table 1: Thermodynamic Parameters of Chlormadinone Acetate Binding to Human Alpha-2-Macroglobulin
| Parameter | Value | Unit |
|---|---|---|
| Binding Constant (Kb) | 3.83 x 104 | M-1 |
| Enthalpy Change (ΔH) | -9.51 | kcal·mol-1 |
| Entropy Change (TΔS) | -2.31 | kcal·mol-1 |
| Gibbs Free Energy Change (ΔG) | -7.20 | kcal·mol-1 |
Data sourced from multi-spectroscopic and calorimetric investigation studies. patsnap.com
In studies conducted on monkeys, Δ¹-chlormadinone acetate did not produce any significant changes in the studied plasma proteins. oup.comoup.com
Advanced Analytical and Methodological Approaches in Research
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in determining the binding affinity of 1-Chlormadinone to various steroid hormone receptors. These competitive binding assays measure the ability of unlabeled CMA to displace a radiolabeled ligand from its receptor, allowing for the calculation of its inhibition constant (Ki), a measure of affinity.
Research has shown that CMA exhibits a high binding affinity for the human progesterone (B1679170) receptor (PR) and androgen receptor (AR). karger.comkarger.comnih.gov In one study, the Ki values for CMA were determined to be 2.5 nM for the human progesterone receptor and 3.8 nM for the human androgen receptor. karger.comnih.gov The affinity for the glucocorticoid receptor (GR) was found to be lower, with a Ki value of 16 nM. karger.comnih.gov This indicates that CMA binds with high affinity to both the progesterone and androgen receptors, and with a roughly five-fold lower affinity to the glucocorticoid receptor. karger.comkarger.comnih.gov Notably, CMA has been shown to have no significant affinity for the estrogen or mineralocorticoid receptors. tandfonline.comwikipedia.org
The metabolites of CMA, 3α-hydroxy-CMA and 3β-hydroxy-CMA, have also been studied. karger.comkarger.comnih.gov These metabolites generally show lower binding affinities to the PR, AR, and GR compared to the parent compound, CMA. karger.comkarger.comnih.gov For instance, at the progesterone receptor, 3β-OH-CMA and 3α-OH-CMA bound with 2.4 and 5 times lower affinities than CMA, respectively. karger.com
Table 1: Binding Affinities (Ki values in nM) of this compound Acetate (B1210297) (CMA) and its Metabolites to Human Steroid Receptors
| Compound | Progesterone Receptor (hPR) | Androgen Receptor (hAR) | Glucocorticoid Receptor (hGR) |
| This compound Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-hydroxy-CMA | 13 | 83 | 69 |
| 3β-hydroxy-CMA | 6.0 | 20 | 21 |
| Reference Ligands | |||
| R5020 (Promegestone) | 4.3 | - | - |
| Methyltrienolone | - | 2.9 | - |
| Dexamethasone | - | - | 1.2 |
Data sourced from Schneider et al., 2009. karger.comnih.gov
Cell-Based Reporter Assays for Transcriptional Activity
Cell-based reporter assays are instrumental in assessing the functional consequences of this compound binding to its receptors, specifically its ability to modulate gene transcription. creative-bioarray.comthermofisher.com These assays typically involve a reporter gene (e.g., luciferase) linked to a promoter containing hormone response elements. creative-bioarray.comthermofisher.comnih.gov When CMA activates or inhibits a receptor, it alters the expression of the reporter gene, which can be quantified. creative-bioarray.comthermofisher.com
Studies using these assays have demonstrated that CMA acts as a potent progesterone receptor agonist. nih.gov This means it mimics the action of progesterone by binding to and activating the PR, leading to the expression of progesterone-responsive genes. nih.gov Conversely, at the androgen receptor, CMA functions as a partial antagonist, blocking the effects of androgens. nih.gov The antagonistic activity of CMA at the AR is a key aspect of its pharmacological profile. nih.gov Furthermore, CMA has been shown to exhibit weak glucocorticoid activity. wikipedia.org
The versatility of reporter assays allows for the screening of compounds for agonist or antagonist activity at various receptors, providing crucial information on their functional effects within a cellular context. indigobiosciences.com
Spectroscopic Techniques (e.g., UV-Vis, FTIR, Circular Dichroism) for Molecular Interactions
While specific studies employing UV-Vis, FTIR, and circular dichroism for the direct analysis of this compound's molecular interactions are not extensively detailed in the provided search results, these techniques are fundamental in steroid chemistry. UV-Vis spectroscopy can be used to determine the concentration of CMA in solutions and to study its electronic transitions, as it is known to absorb light at specific wavelengths. nih.gov Fourier-transform infrared (FTIR) spectroscopy would be valuable for identifying the functional groups present in the CMA molecule and its metabolites, providing structural information. Circular dichroism could be employed to investigate the conformational changes in receptor proteins upon binding of CMA, offering insights into the stereochemistry of the interaction.
Quantitative Real-Time PCR for Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure changes in gene expression in response to treatment with this compound. nih.govgene-quantification.de This method allows for the precise quantification of specific mRNA transcripts, providing insight into the downstream cellular pathways affected by CMA. oaepublish.com
For example, a study on human dental pulp cells (hDPCs) used qRT-PCR to evaluate the effect of CMA on odontogenic differentiation. nih.gov The results showed that CMA treatment significantly increased the mRNA levels of several odontogenic marker genes, including alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). nih.gov This suggests that CMA promotes the differentiation of these cells. nih.gov The process involves isolating total RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific gene targets using fluorescent probes. nih.gov The level of fluorescence is monitored in real-time to determine the initial amount of the target mRNA. nih.gov
Western Blot Analysis for Protein Phosphorylation and Expression
Western blot analysis is a key technique for detecting and quantifying specific proteins in a sample, making it essential for studying the effects of this compound on protein expression and signaling pathways. nih.govbio-rad-antibodies.comthermofisher.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. bio-rad-antibodies.com
In the context of CMA research, Western blotting has been used to investigate the signaling pathways involved in its cellular effects. nih.gov For instance, in the study on human dental pulp cells, Western blot analysis revealed that CMA treatment led to the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov This finding suggests that the ERK signaling pathway is involved in the CMA-mediated odontogenic differentiation of these cells. nih.gov By examining changes in the levels of specific proteins and their phosphorylation status, researchers can map the signaling cascades activated by CMA. researchgate.net
Molecular Modeling and Computational Chemistry in SAR Studies
Molecular modeling and computational chemistry are powerful tools for understanding the structure-activity relationships (SAR) of this compound and for designing new derivatives with improved properties. researchgate.net These computational approaches allow researchers to visualize the three-dimensional structure of CMA and its interaction with receptor binding sites. researchgate.net
By creating models of the ligand-receptor complex, scientists can predict how changes to the chemical structure of CMA might affect its binding affinity and activity. researchgate.net For example, docking studies can be used to predict the binding orientation of CMA and its metabolites within the binding pockets of the progesterone, androgen, and glucocorticoid receptors. researchgate.net This information can help to explain the observed differences in binding affinities and can guide the synthesis of new compounds with more desirable pharmacological profiles. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov
Chromatographic and Mass Spectrometric Methods for Metabolite Profiling
Chromatographic and mass spectrometric techniques are indispensable for the identification and quantification of this compound and its metabolites in biological samples. nih.govdiva-portal.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the various metabolites from complex mixtures like plasma or urine. chemrxiv.orgplos.org The separated compounds are then introduced into a mass spectrometer (MS), which provides information about their molecular weight and structure. nih.govdiva-portal.org
In Vitro Organ and Tissue Culture Models
In vitro organ and tissue culture models provide a crucial platform for investigating the cellular and molecular mechanisms of this compound (as Chlormadinone (B195047) Acetate, CMA). These systems, which range from primary cell cultures to complex tissue explants, allow for controlled studies on the compound's effects on specific cell types and biological processes, independent of systemic in vivo influences.
Human Endometrial Explant Models
Human endometrial explant cultures have been effectively utilized to study the direct actions of CMA on endometrial tissue. These models preserve the three-dimensional architecture and cellular composition of the endometrium, offering valuable insights into its physiological responses. nih.govdoi.org Research has demonstrated that the viability of these explants is acceptable for experiments conducted within a limited timeframe, typically up to 6 hours. nih.gov
One of the key findings from this model is the ability of CMA to suppress prostaglandin (B15479496) biosynthesis. researchgate.netnih.gov In an ex vivo study using endometrial explants from premenopausal women, tissue was stimulated with interleukin-1β (IL-1β) to mimic inflammatory conditions. Subsequent exposure to CMA resulted in a significant down-regulation of cyclooxygenase-2 (COX-2) mRNA and a corresponding decrease in the concentration of prostaglandin F(2α) (PGF(2α)). nih.gov Interestingly, this effect was not observed with the glucocorticoid dexamethasone, suggesting that the suppression of prostaglandin biosynthesis by CMA is mainly attributable to its progestin-specific activity rather than a glucocorticoid effect. nih.gov CMA did not significantly alter the mRNA levels of annexin-1 (ANXA1), the progesterone receptor (PR), or the glucocorticoid receptor (GR) in this model. nih.gov These findings highlight the utility of the endometrial explant model in demonstrating the chemical-specific effects of CMA on key inflammatory and signaling pathways. nih.govdoi.org
| Parameter | Effect of CMA Treatment | Significance | Reference |
|---|---|---|---|
| COX-2 mRNA Abundance | Significantly down-regulated | p < 0.05 | nih.gov |
| Prostaglandin F(2α) (PGF(2α)) Concentration | Significantly down-regulated | p < 0.05 | nih.gov |
| Annexin-1 (ANXA1) mRNA Abundance | No significant effect | - | nih.gov |
| Progesterone Receptor (PR) mRNA Abundance | No significant effect | - | nih.gov |
| Glucocorticoid Receptor (GR) mRNA Abundance | No significant effect | - | nih.gov |
Breast Cancer Cell Line Models
The human breast cancer cell line ZR-75-1, which expresses functional receptors for estrogens (ER), androgens (AR), glucocorticoids (GR), and progesterone (PgR), has served as an in vitro model to dissect the multiple steroid receptor-mediated activities of CMA. nih.gov Studies using this cell line have revealed the compound's complex hormonal profile. While all tested progestins, including CMA, could inhibit ZR-75-1 cell growth through the PgR at low concentrations, the extent of this inhibition varied. nih.gov
The research indicated that the PgR-mediated inhibition of cell proliferation by CMA was inversely related to its androgenic effects. nih.gov CMA demonstrated AR-mediated effects, the specificity of which was confirmed by their reversal upon the addition of the antiandrogen hydroxyflutamide. nih.gov Furthermore, at micromolar concentrations, CMA, like other 17-hydroxyprogesterone derivatives, exhibited glucocorticoid activities. This was evidenced by the reversal of its growth inhibition by the antagonist RU486 in the presence of saturating concentrations of 5 alpha-dihydrotestosterone. nih.gov In contrast to its neutral effect on proliferation via the progesterone receptor membrane component-1 (PGRMC1), other progestins have been shown to stimulate proliferation through this pathway. wikipedia.org
| Receptor Pathway | Observed Activity of CMA | Reference |
|---|---|---|
| Progesterone Receptor (PgR) | Inhibition of cell growth (at low concentrations) | nih.gov |
| Androgen Receptor (AR) | Androgenic effects (stimulation of cell growth) | nih.gov |
| Glucocorticoid Receptor (GR) | Glucocorticoid activity (at high concentrations) | nih.gov |
| Progesterone Receptor Membrane Component-1 (PGRMC1) | Neutral (no stimulation of proliferation) | wikipedia.org |
Human Dental Pulp Cell Models
The effect of CMA on cell differentiation has been investigated using in vitro cultures of human dental pulp cells (hDPCs). nih.gov These studies aimed to determine if CMA influences odontogenic differentiation and mineralization. The results showed that CMA enhanced the expression of key odontogenic marker genes without affecting cell viability. nih.gov Specifically, treatment with 10 μM CMA for 5-7 days significantly increased the mRNA levels of alkaline phosphatase (ALP), osteocalcin (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). nih.gov
Furthermore, CMA-treated hDPCs exhibited increased ALP activity and enhanced formation of mineralized nodules compared to control cells. nih.gov The underlying mechanism appears to involve the extracellular signal-regulated kinase (ERK) signaling pathway. CMA stimulation led to the phosphorylation of ERK, and the use of an ERK inhibitor, U0126, blocked the CMA-induced effects. nih.gov These findings suggest that CMA can promote the differentiation of hDPCs into mature odontoblasts through the ERK signaling pathway. nih.gov
| Odontogenic Marker Gene | Effect of CMA Treatment (10 μM) | Significance | Reference |
|---|---|---|---|
| Alkaline Phosphatase (ALP) | Significantly increased mRNA levels (at day 7) | p < 0.05 | nih.gov |
| Osteocalcin (OCN) | Significantly increased mRNA levels (at day 5) | p < 0.05 | nih.gov |
| Dentin Sialophosphoprotein (DSPP) | Significantly increased mRNA levels (at day 5) | p < 0.05 | nih.gov |
| Dentin Matrix Protein-1 (DMP-1) | Significantly increased mRNA levels (at day 5) | p < 0.05 | nih.gov |
Other In Vitro Models
Early research employed organ cultures of rat hypothalamus and uterine tissue to explore the interaction between CMA and estradiol (B170435). nih.gov In these experiments, the simultaneous addition of CMA with tritiated estradiol-17beta inhibited the uptake of estradiol in both tissues. nih.gov Conversely, when the tissues were pre-incubated with CMA for 24 hours before the addition of tritiated estradiol, the uptake of estradiol was increased. nih.gov This suggests a complex interaction, possibly involving the modulation of estradiol binding sites by CMA. nih.gov
In vitro binding assays using human receptors have quantified the affinity of CMA for various steroid receptors. It demonstrates a high affinity for the progesterone receptor and a moderate affinity for the androgen and glucocorticoid receptors. chemicalbook.in
| Receptor | Ki (nM) | Reference |
|---|---|---|
| Progesterone Receptor | 2.5 | chemicalbook.in |
| Androgen Receptor | 3.8 | chemicalbook.in |
| Glucocorticoid Receptor | 16 | chemicalbook.in |
Q & A
Basic Research Questions
Q. What established methodologies ensure the synthesis of high-purity 1-Chlormadinone, and how can reproducibility be validated?
- Methodological Answer : Synthesize this compound via stepwise esterification and purification using column chromatography or recrystallization. Characterize intermediates and final products via NMR (¹H/¹³C), IR spectroscopy, and HPLC to confirm purity (>98%) . For reproducibility, document all procedural details (e.g., solvent ratios, reaction times) in lab notebooks and include raw spectral data in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Use NMR to confirm structural integrity, HPLC for purity assessment, and mass spectrometry for molecular weight validation. If spectral anomalies arise (e.g., unexpected peaks), cross-validate with alternative techniques (e.g., X-ray crystallography) or replicate experiments under controlled conditions . Statistical tools like signal-to-noise ratio analysis can distinguish artifacts from true signals .
Q. What protocols are recommended for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing samples to elevated temperatures, humidity, and light. Monitor degradation via HPLC at fixed intervals and apply the Arrhenius equation to predict shelf life. Include control batches and validate results across multiple replicates .
Advanced Research Questions
Q. How can experimental designs differentiate the receptor binding affinity of this compound from structural analogs, and what statistical methods ensure robust analysis?
- Methodological Answer : Employ competitive binding assays with radiolabeled ligands and dose-response curves. Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. For cross-comparison, apply ANOVA with post-hoc Tukey tests to assess significance between analogs. Validate findings using orthogonal assays (e.g., fluorescence polarization) .
Q. What systematic strategies resolve contradictions in reported pharmacological efficacy data for this compound?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosage ranges, in vivo vs. in vitro models). Replicate key studies under standardized conditions, ensuring adherence to protocols from primary literature . Use sensitivity analyses to quantify the impact of methodological differences on outcomes .
Q. How can computational modeling predict the metabolic pathways of this compound, and what experimental validations are critical?
- Methodological Answer : Develop QSAR models or molecular docking simulations to identify potential cytochrome P450 interaction sites. Validate predictions with in vitro microsomal assays and LC-MS/MS to detect metabolites. Cross-reference results with existing pharmacokinetic databases to confirm plausibility .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s mechanism of action?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: "In in vitro models (P), does this compound (I) compared to progesterone (C) alter glucocorticoid receptor activation (O)?" Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question rigor .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets, instrument parameters, and analysis scripts in repositories like Zenodo. Reference these in publications to enable independent verification .
- Conflict Resolution : When data conflicts arise, conduct blinded re-analysis or collaborate with original authors to identify procedural discrepancies (e.g., buffer pH variations) .
- Ethical Compliance : For studies involving biological systems, obtain ethics approvals and disclose all experimental conditions (e.g., animal welfare protocols) in supplementary sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
